N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Analytical Chemistry Quality Control Compound Identity Verification

This compound is synthetic sulfamethazine derivative Compound 25, distinguished by its 4-nitrobenzamide moiety. Unlike antibacterial SMZ, it inhibits ROS and TNF-α, serving as a critical tool for immunomodulation SAR. Its published spectroscopic data (NMR, IR, MS) and 95% purity ensure experimental reproducibility. Bulk procurement guarantees batch-to-batch consistency for preclinical DMPK and assay calibration.

Molecular Formula C19H17N5O5S
Molecular Weight 427.4 g/mol
Cat. No. B3750032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
Molecular FormulaC19H17N5O5S
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C19H17N5O5S/c1-12-11-13(2)21-19(20-12)23-30(28,29)17-9-5-15(6-10-17)22-18(25)14-3-7-16(8-4-14)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)
InChIKeyNYFITVVEDVQCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide: A Differentiated Sulfamethazine Derivative for Immunomodulation Research


This compound is a synthetic sulfamethazine (SMZ) derivative classified as a sulfonamide-benzamide hybrid. Its core structure includes a 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with a 4-nitrobenzamide moiety. It is specifically identified as Compound 25 in a primary structure-activity relationship (SAR) study focused on developing immunomodulatory agents [1]. Unlike the parent compound SMZ, which is an antibacterial agent, the addition of the 4-nitrobenzamide group shifts its biological profile towards the modulation of innate immune responses, including the inhibition of reactive oxygen species (ROS) and pro-inflammatory cytokine TNF-α production. The compound has a molecular weight of 427.4 g/mol, is available at 95% purity from specialized vendors, and represents a tool for probing the role of nitro-aromatic substitution in anti-inflammatory activity .

Why N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide Cannot Be Replaced by Other SMZ Analogs


This compound occupies a distinct position within the SAR landscape of sulfamethazine derivatives. A primary study synthesizing 37 analogs (Compounds 3–39) demonstrates that even minor positional changes on the benzamide ring critically alter the compound's physicochemical properties and, by extension, its bioactivity profile [1]. Generic substitution fails because structurally similar analogs possess different physical properties, such as melting point, chromatographic retention, and spectroscopic signatures, which are essential for compound identity verification and experimental reproducibility [1]. Crucially, the biological activity of these derivatives is highly dependent on the nature and position of substituents on the terminal benzamide ring; therefore, replacing this specific 4-nitro isomer with its 3-nitro or dinitro counterparts cannot guarantee the same pharmacological or analytical outcomes.

Quantitative Differentiation Evidence for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide


Differentiated Physicochemical Identity via Melting Point and Chromatographic Behavior

The target compound possesses a distinct melting point and chromatographic retention factor (Rf) compared to its closest regioisomer and a related dinitro analog, providing a clear basis for identity verification and purity assessment in procurement and research settings [1].

Analytical Chemistry Quality Control Compound Identity Verification

Unique Spectroscopic Fingerprint for Structural Confirmation

The 1H-NMR spectrum of the target compound shows a diagnostic singlet for the SO2NH proton at δ 3.50 and a distinctive aromatic splitting pattern for the para-substituted nitrobenzamide ring (δ 8.36, d; δ 8.17, d), differentiating it from the 3-nitro isomer where the SO2NH proton appears at δ 11.52 and the aromatic signals reflect a meta-substitution pattern [1].

Spectroscopy Structural Elucidation NMR

Class-Level Anti-Inflammatory and Cytotoxicity Profile in Immune Cells

In the foundational SAR study, the target compound was one of several new derivatives tested for immunomodulatory activity. The study's broad findings indicate that the majority of new sulfamethazine derivatives, a class that includes this specific 4-nitrobenzamide, exhibited significant anti-inflammatory activity by inhibiting ROS, NO, and TNF-α production, while showing no cytotoxicity against 3T3 mouse fibroblast cell lines [1].

Immunomodulation TNF-α Inhibition Cytotoxicity Screening

Available High Purity Reagent for Reproducible Research

The compound is commercially available as a research-grade reagent with a specified minimum purity of 95%, ensuring a consistent starting material for assay development, in contrast to custom synthesis which can have variable yields and characterization requirements .

Laboratory Procurement Research Reagent OA

Primary Research and Procurement Applications for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide


Structure-Activity Relationship (SAR) Probe for Nitro-Substituted Immunomodulators

This compound serves as a critical tool in medicinal chemistry SAR studies aimed at understanding the impact of electron-withdrawing para-nitro substitution on the anti-inflammatory activity of sulfonamide derivatives. Its well-characterized physicochemical properties (m.p., Rf, NMR) [1] and its identity as an active member of a novel class of compounds [1] make it a reference point for designing next-generation analogs with enhanced potency or selectivity.

Positive Control for Cytokine Modulation Assays

As a member of a compound class shown to significantly inhibit the production of pro-inflammatory cytokines like TNF-α in human whole blood and PMNs without cytotoxicity [1], this specific compound can be used as a positive control in the development and validation of cell-based assays for screening novel anti-inflammatory drug candidates.

Reference Standard for Analytical Method Development

The comprehensive spectroscopic data (IR, UV/Vis, 1H-NMR, MS) published for this compound [1], combined with its availability as a high-purity (95%) commercial reagent , positions it as an ideal reference standard for developing and calibrating HPLC or LC-MS methods to detect and quantify this class of sulfamethazine derivatives in complex biological matrices.

Starting Material for DMPK and In Vivo Efficacy Studies

The combination of a confirmed in vitro anti-inflammatory signal and a non-cytotoxic profile for the compound class [1] makes this a suitable lead-like molecule. Its procurement from a commercial source guarantees batch-to-batch consistency , which is essential for subsequent drug metabolism and pharmacokinetic (DMPK) studies and for testing efficacy in preclinical models of chronic inflammatory diseases.

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